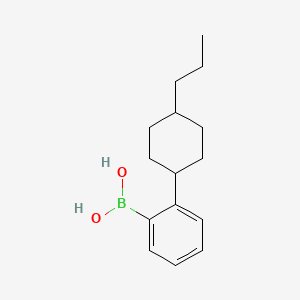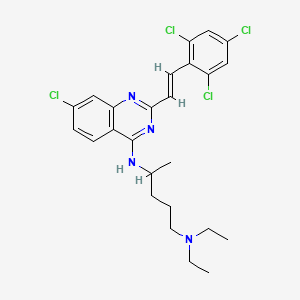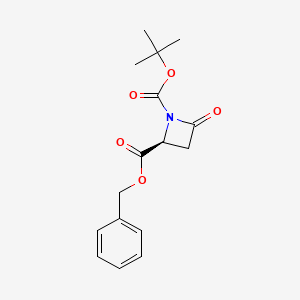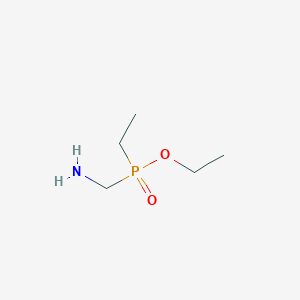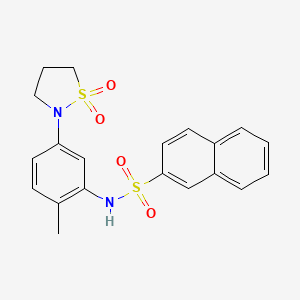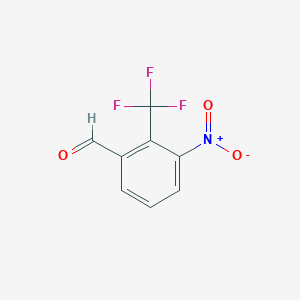![molecular formula C16H18N4 B14143660 1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]- CAS No. 4626-65-7](/img/structure/B14143660.png)
1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- is a complex organic compound known for its unique structure and properties It is characterized by the presence of two pyridine rings attached to an ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- typically involves the condensation of ethylenediamine with pyridine-2-carbaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: N-oxides of the pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism by which 1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen atoms and the amine groups act as donor sites, forming stable chelate complexes with various metal ions. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the nature of the metal ion and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Known for its use in the synthesis of polyamines and as a chelating agent.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
1,2-Ethanediamine, N,N-bis(1-methylethyl)-: Utilized in the production of polymers and as a curing agent for epoxy resins.
Uniqueness
1,2-Ethanediamine, N,N’-bis[1-(2-pyridinyl)ethylidene]- is unique due to the presence of pyridine rings, which enhance its ability to form stable metal complexes. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
4626-65-7 |
|---|---|
Molekularformel |
C16H18N4 |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
1-pyridin-2-yl-N-[2-(1-pyridin-2-ylethylideneamino)ethyl]ethanimine |
InChI |
InChI=1S/C16H18N4/c1-13(15-7-3-5-9-19-15)17-11-12-18-14(2)16-8-4-6-10-20-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
AVRQAPYSMVJCOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCN=C(C)C1=CC=CC=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
